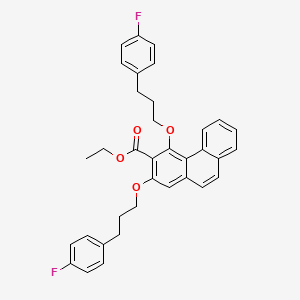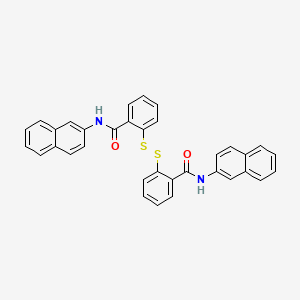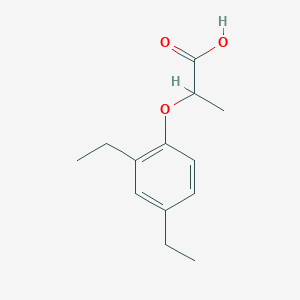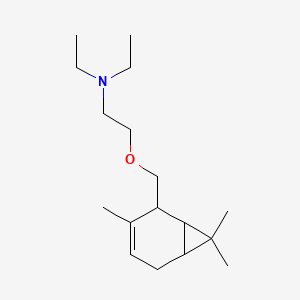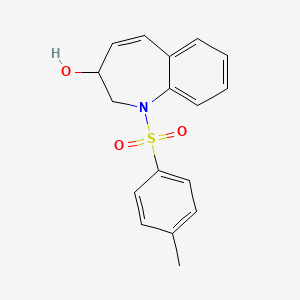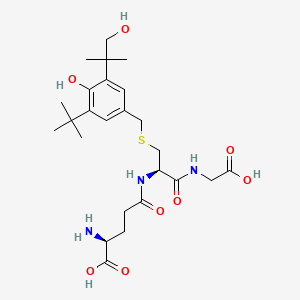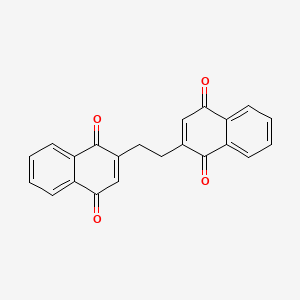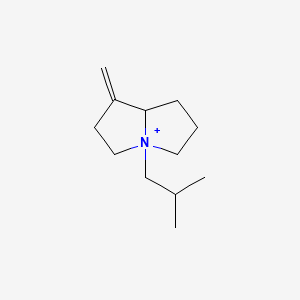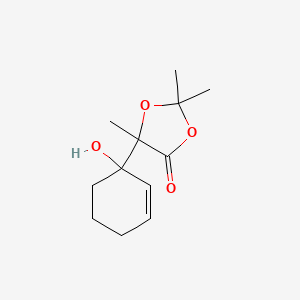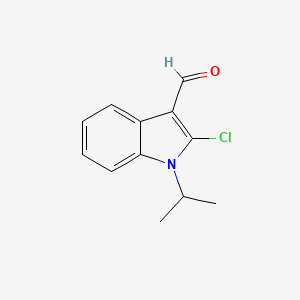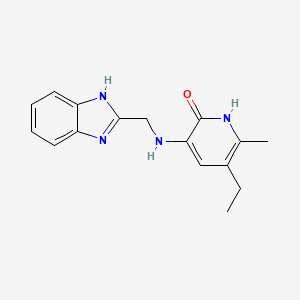
p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester: is a complex organic compound that features a combination of aromatic, ester, and oxazoline functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester typically involves the esterification of p-Toluic acid with methanol in the presence of a catalyst. One common method includes the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to the desired ester . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound’s potential biological activities are of interest in medicinal chemistry. It may serve as a building block for the development of pharmaceuticals with specific biological targets.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic properties. The oxazoline moiety, in particular, is known for its biological activity and could be leveraged in drug design.
Industry: Industrially, the compound can be used in the production of polymers, resins, and other materials. Its ester functionality makes it suitable for polymerization reactions, leading to the formation of various polymeric materials.
Mécanisme D'action
The mechanism by which p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester exerts its effects depends on its specific application. In biological systems, the oxazoline moiety may interact with specific enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can then participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
p-Toluic acid: A simpler compound with similar aromatic and carboxylic acid functionalities.
3-(2-Oxazolinyl)amino compounds: Compounds with the oxazoline moiety, known for their biological activities.
Methyl esters of aromatic acids: Compounds with ester functionalities, used in various synthetic applications.
Uniqueness: p-Toluic acid, 3-(2-oxazolinyl)amino-, methyl ester is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications
Propriétés
Numéro CAS |
102395-99-3 |
|---|---|
Formule moléculaire |
C12H14N2O3 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
methyl 3-(4,5-dihydro-1,3-oxazol-2-ylamino)-4-methylbenzoate |
InChI |
InChI=1S/C12H14N2O3/c1-8-3-4-9(11(15)16-2)7-10(8)14-12-13-5-6-17-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Clé InChI |
QDDBTTSWVOTEIW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)OC)NC2=NCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


